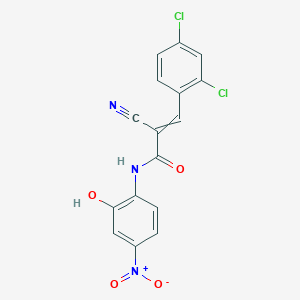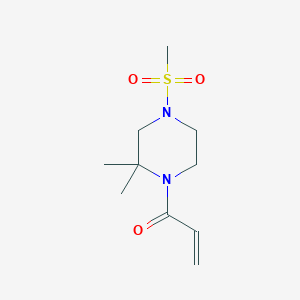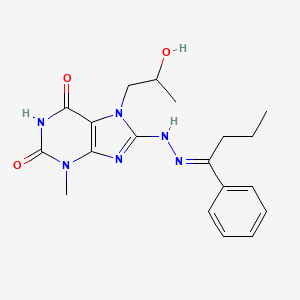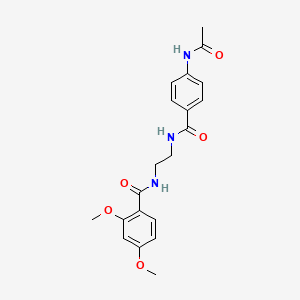
2-cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with other reagents, leading to various products depending on the reactants and conditions. For instance, reactions with methyl 3-oxobutanoate afford different methyl carboxylates and carbamoyl compounds, indicating the versatility of reactions involving cyano and nitrophenyl groups (O'Callaghan et al., 1999).
Molecular Structure Analysis
Molecular structure determination, often achieved through X-ray crystallography, provides insights into the molecule's geometry. For example, compounds with similar structures crystallize in specific space groups, with bond lengths and angles revealing the structural framework. The molecular structure and conformation are crucial for understanding the compound's reactivity and physical properties (Johnson et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of compounds containing cyano and nitro groups is significant. These molecules participate in various reactions, forming diverse products. For instance, reactions with alicyclic amines or through desulfurization processes illustrate the compound's ability to undergo transformations, leading to different chemical structures and potentially novel properties (Castro et al., 2001).
Scientific Research Applications
Chemical Reactions and Products
- Nitrile and Non-nitrile Pyridine Products : The reaction of similar compounds with methyl 3-oxobutanoate results in various products, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates, demonstrating the chemical versatility of these compounds (O'callaghan et al., 1999).
Photoluminescence Properties
- Photoluminescence in Fluorene Derivatives : Functional π-extended fluorene derivatives, similar in structure, show high fluorescence quantum yields, indicating potential applications in fluorescent materials and sensors (Kotaka, Konishi & Mizuno, 2010).
Synthesis of Complex Organic Compounds
- Synthesis of Benzothiazine Derivatives : Similar cyano compounds are used to synthesize 4H-1,4-benzothiazine derivatives, indicating utility in complex organic synthesis (Kobayashi et al., 2006).
Structural Analysis and Crystallography
- Molecular Structure Studies : Compounds with a similar structural framework have been studied for their molecular structures, demonstrating their significance in crystallography and molecular design (Ghosh, Zheng & Uckun, 1999).
Potential in Material Science
- Polymer Synthesis : The synthesis of novel polymers using similar compounds, highlighting potential applications in material science and engineering (Suresh et al., 2016).
Medicinal Chemistry Applications
- Cytotoxic Agents Synthesis : Similar compounds are synthesized as potential cytotoxic agents, indicating applications in medicinal chemistry and pharmaceuticals (Mete, Gul & Kazaz, 2007).
properties
IUPAC Name |
2-cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O4/c17-11-2-1-9(13(18)6-11)5-10(8-19)16(23)20-14-4-3-12(21(24)25)7-15(14)22/h1-7,22H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBLZLCPOFFLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)



![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)
![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)



![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)
![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)